

# 3-Fluoro-4-methoxyphenethyl alcohol CAS number

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## Compound of Interest

Compound Name: 3-Fluoro-4-methoxyphenethyl  
alcohol

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An In-depth Technical Guide to **3-Fluoro-4-methoxyphenethyl alcohol**

CAS Number: 404-91-1[1]

This technical guide provides a comprehensive overview of **3-Fluoro-4-methoxyphenethyl alcohol**, also known as 2-(3-fluoro-4-methoxyphenyl)ethanol, tailored for researchers, scientists, and professionals in drug development.[2] It covers the compound's chemical identity, physicochemical properties, synthesis protocols, applications, and known biological activities.

## Chemical and Physical Properties

**3-Fluoro-4-methoxyphenethyl alcohol** is an aromatic alcohol with fluorine and methoxy substituents that confer distinct chemical reactivity.[2] Its key properties are summarized below.

Property	Value	Reference
IUPAC Name	2-(3-fluoro-4-methoxyphenyl)ethanol	[2]
Other Names	3-fluoro-4-methoxybenzeneethanol	[2]
CAS Number	404-91-1	[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> FO <sub>2</sub>	[1][2][3]
Molecular Weight	170.18 g/mol	[2]
Boiling Point	147–148 °C at 7 Torr	[2]

A comparative analysis with related analogues highlights the influence of its substituents.

Compound	Molecular Formula	Boiling Point (°C)	Key Applications
4-Methoxyphenethyl alcohol	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	153–155 @ 15 Torr	Perfumery, flavoring
3-Fluorophenethyl alcohol	C <sub>8</sub> H <sub>9</sub> FO	142–144 @ 10 Torr	Antiviral agents
3-Fluoro-4-methoxyphenethyl alcohol	C <sub>9</sub> H <sub>11</sub> FO <sub>2</sub>	147–148 @ 7 Torr	Pharmaceuticals, polymers

[Source:[2]]

## Synthesis and Experimental Protocols

The synthesis of **3-Fluoro-4-methoxyphenethyl alcohol** can be achieved through various methods, including the reduction of 3-Fluoro-4-methoxyphenylacetic acid.[4] Alternative approaches involve the Friedel-Crafts alkylation of fluorinated anisole derivatives with ethylene oxide.[2] Industrial-scale production may employ continuous-flow reactors and heterogeneous catalysts to improve efficiency.[2] Green chemistry initiatives are exploring the use of biocatalysts, such as alcohol dehydrogenases, to replace reducing agents like LiAlH<sub>4</sub>. [2] A

solvent-free synthesis using microwave irradiation has also been reported to achieve an 85% yield in 20 minutes.[2]

## Detailed Experimental Protocol: Reduction of 3-Fluoro-4-methoxyphenylacetic acid

This protocol describes the synthesis of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol from 2-(3-fluoro-4-methoxyphenyl)acetic acid.[4]

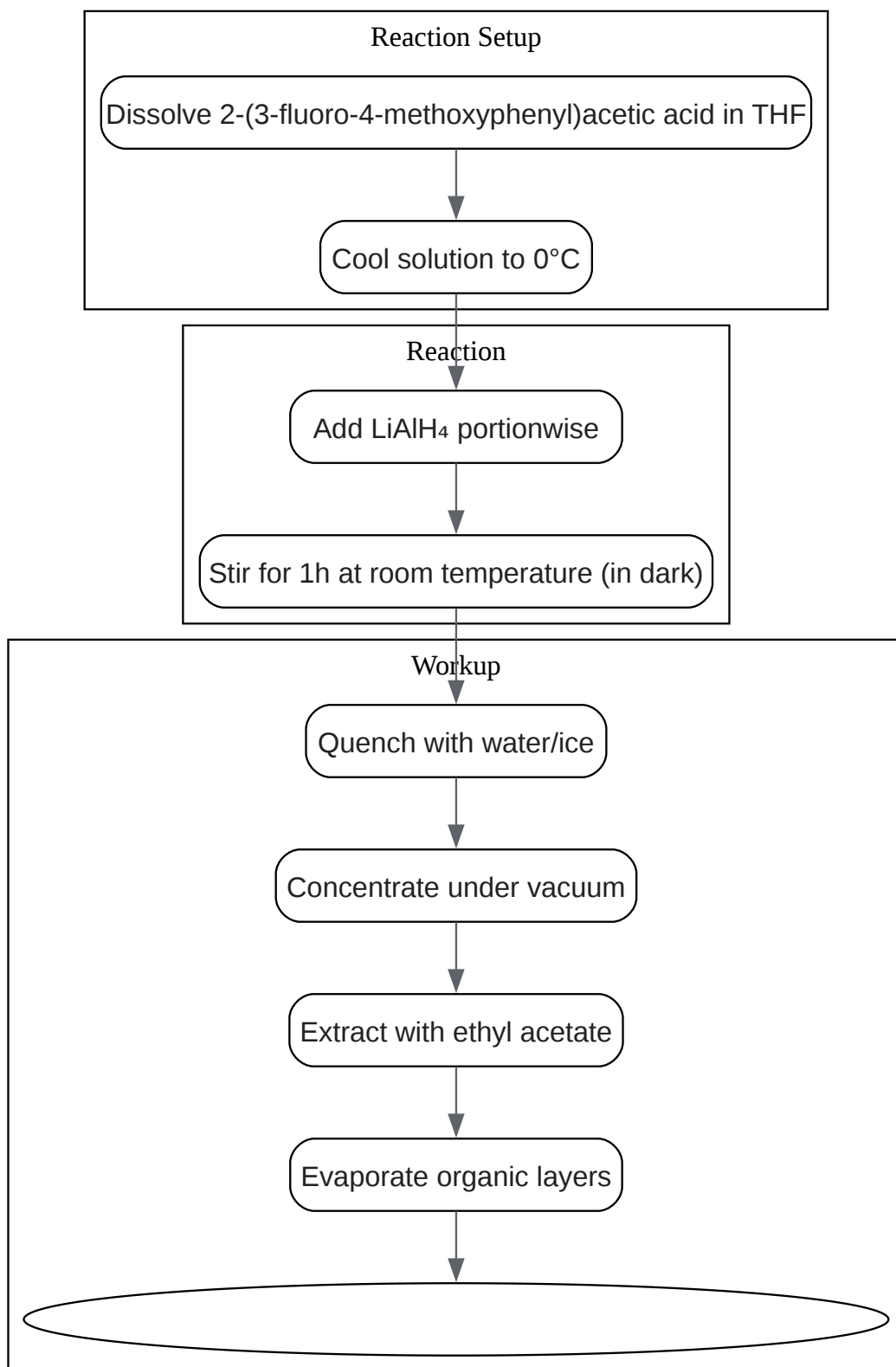
### Materials:

- 2-(3-fluoro-4-methoxyphenyl)acetic acid (400 mg, 2.17 mmol)
- Tetrahydrofuran (THF), anhydrous (4 mL)
- Lithium aluminium hydride ( $\text{LiAlH}_4$ ) (90.8 mg, 2.39 mmol)
- Water/ice
- Ethyl acetate

### Procedure:

- Dissolve 2-(3-fluoro-4-methoxyphenyl)acetic acid in THF in a reaction flask.
- Cool the reaction solution to 0°C in an ice bath.
- Add lithium aluminium hydride portionwise to the cooled solution.
- Wrap the flask with aluminum foil to protect it from light.
- Stir the resulting solution for 1 hour at room temperature.
- Quench the reaction by the addition of 2 mL of a water/ice mixture.
- Concentrate the resulting mixture under vacuum.
- Extract the aqueous solution with ethyl acetate (2 x 10 mL).

- Combine the organic layers and evaporate the solvent.
- This procedure affords 290 mg (78% yield) of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil.[4]



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Synthesis workflow for **3-Fluoro-4-methoxyphenethyl alcohol**.

## Applications

**3-Fluoro-4-methoxyphenethyl alcohol** serves as a versatile intermediate in various fields.

- **Pharmaceuticals:** It is a precursor to  $\beta$ -adrenergic receptor agonists and antifungal agents.<sup>[2]</sup> The electron-withdrawing effect of the fluorine atom activates the aromatic ring for electrophilic substitution, which is utilized in synthesizing fluorinated analogues of salbutamol to enhance bronchodilator potency.<sup>[2]</sup>
- **Material Science:** In polymer chemistry, this compound is incorporated into epoxy resins to improve thermal resistance and flame retardancy.<sup>[2]</sup> The methoxy group contributes to the cross-linking density, while the fluorine atom enhances flame-retardant properties.<sup>[2]</sup>

## Biological Activity and Signaling Pathways

### Antimicrobial Activity

In vitro studies have demonstrated that **3-Fluoro-4-methoxyphenethyl alcohol** possesses moderate antimicrobial activity.<sup>[2]</sup> The proposed mechanism of action involves the disruption of bacterial cell membrane integrity through interaction with phospholipid bilayers.<sup>[2]</sup>

Organism	Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus	64 $\mu\text{g/mL}$
Escherichia coli	128 $\mu\text{g/mL}$

[Source:<sup>[2]</sup>]

### Potential Neurological Activity and Signaling Pathways

Currently, there is no specific research detailing the signaling pathways directly modulated by **3-Fluoro-4-methoxyphenethyl alcohol**. However, computational docking studies predict a high affinity for the GABA<sub>A</sub> receptor, suggesting potential anxiolytic applications.<sup>[2]</sup> The GABA<sub>A</sub> receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Compounds that enhance the effect of GABA at this receptor, such as benzodiazepines, typically exhibit sedative, anxiolytic, and anticonvulsant effects.

The potential interaction of **3-Fluoro-4-methoxyphenethyl alcohol** with the GABA<sub>A</sub> receptor suggests a possible modulatory role in GABAergic signaling.



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Predicted signaling pathway for potential anxiolytic effects.

Further research, including in vitro and in vivo studies, is necessary to validate this predicted activity and elucidate the precise mechanism and signaling pathways involved. Structural modifications, such as the introduction of sulfonate groups, are being explored to improve water solubility for potential intravenous formulations in drug development.[2]

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